Cas no 1208985-45-8 ((1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo3.2.1octane)

(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo3.2.1octane structure
1208985-45-8 structure
Produktname:(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo3.2.1octane
CAS-Nr.:1208985-45-8
MF:C10H18S
MW:170.314921855927
MDL:MFCD18207721
CID:2083637
PubChem ID:125307479

(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo3.2.1octane Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane
    • (1S, 4S, 5S) -4,7,7 - trimethyl-6 - thio- bicyclo [ 3.2.4 ] octane
    • (1S,4S,5S)-4,7,7--6-[3.2.4]
    • (1S,4S,5S)-4,7,7-TRIMETHYL-6-THIABICYCLO(3.2.1)OCTANE
    • (1S,4S,5S)-isothiocineole
    • i>,4<i>S<
    • i>,5<i>S<
    • (1alpha,5alpha)-4alpha,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane
    • SCHEMBL23212530
    • 1208985-45-8
    • T71637
    • AS-69324
    • AKOS015840174
    • MFCD18207721
    • (1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo3.2.1octane
    • MDL: MFCD18207721
    • Inchi: 1S/C10H18S/c1-7-4-5-8-6-9(7)11-10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8-,9-/m0/s1
    • InChI-Schlüssel: FAXNZPOZWCWYBD-CIUDSAMLSA-N
    • Lächelt: S1C(C([H])([H])[H])(C([H])([H])[H])[C@@]2([H])C([H])([H])C([H])([H])[C@]([H])(C([H])([H])[H])[C@]1([H])C2([H])[H]

Berechnete Eigenschaften

  • Genaue Masse: 170.11300
  • Monoisotopenmasse: 170.11292175g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 162
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 3
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 25.3
  • XLogP3: 3.2

Experimentelle Eigenschaften

  • Dichte: 0.941±0.06 g/cm3 (20 ºC 760 Torr),
  • Siedepunkt: 222.7±9.0 ºC (760 Torr),
  • Flammpunkt: 79.0±15.4 ºC,
  • Brechungsindex: 1.5160 to 1.5200
  • Löslichkeit: Sehr leicht löslich (0,1 g/l) (25°C),
  • PSA: 25.30000
  • LogP: 3.31660

(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo3.2.1octane Sicherheitsinformationen

(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo3.2.1octane Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB331861-1 g
(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane, 95%; .
1208985-45-8 95%
1g
€132.70 2023-06-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T2579-1g
(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo3.2.1octane
1208985-45-8 95.0%(GC)
1g
¥640.0 2022-06-10
Key Organics Ltd
AS-69324-1G
(1S,4S,5S)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane
1208985-45-8 >97%
1g
£173.00 2025-02-08
Cooke Chemical
BD0757448-5g
(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane
1208985-45-8 98%
5g
RMB 1556.00 2025-02-21
abcr
AB331861-5 g
(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane, 95%; .
1208985-45-8 95%
5g
€371.30 2023-06-21
Chemenu
CM203638-5g
(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane
1208985-45-8 95%
5g
$294 2023-11-22
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T2579-1G
(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane
1208985-45-8 >98.0%(GC)
1g
¥580.00 2024-04-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S39440-1g
(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane
1208985-45-8
1g
¥1158.0 2021-09-07
TRC
A656028-100mg
(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane
1208985-45-8
100mg
$ 80.00 2022-06-07
Ambeed
A217310-10g
(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane
1208985-45-8 98%
10g
$449.0 2024-05-30

(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo3.2.1octane Herstellungsverfahren

(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo3.2.1octane Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1208985-45-8)(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo3.2.1octane
A996340
Reinheit:99%
Menge:10g
Preis ($):404.0